molecular formula C13H21NO6S B14277101 N,N-Bis(2,3-dihydroxypropyl)-2-methylbenzene-1-sulfonamide CAS No. 138144-93-1

N,N-Bis(2,3-dihydroxypropyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B14277101
CAS No.: 138144-93-1
M. Wt: 319.38 g/mol
InChI Key: CQNWNLLYPUAMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

    Industrial Production: Information on industrial-scale production methods is also limited. it is produced commercially for research and medical purposes.

  • Chemical Reactions Analysis

      Reactivity: is chemically inert and non-ionic.

      Common Reagents and Conditions: Specific reagents and conditions for its synthesis are proprietary. it is water-soluble, has low toxicity, low osmolality, and high density.

      Major Products: The compound itself serves as a density gradient medium, facilitating separation in centrifugation processes.

  • Scientific Research Applications

      Biological Research: Used for cell separation, especially in studies involving hepatic stellate cells.

      Medical Imaging: As an X-ray contrast agent, it aids in imaging procedures.

      Microbiology: Employed in microbial cell extraction from environmental samples.

  • Mechanism of Action

      Molecular Targets: interacts with cellular components during centrifugation, allowing separation based on density.

      Pathways Involved: Its mechanism primarily relates to its density properties and interactions with cellular structures.

  • Comparison with Similar Compounds

      Unique Features: stands out due to its low toxicity, low osmolality, and high density compared to other density gradient media.

      Similar Compounds: While is unique, related compounds include and other iodinated contrast agents.

    Properties

    CAS No.

    138144-93-1

    Molecular Formula

    C13H21NO6S

    Molecular Weight

    319.38 g/mol

    IUPAC Name

    N,N-bis(2,3-dihydroxypropyl)-2-methylbenzenesulfonamide

    InChI

    InChI=1S/C13H21NO6S/c1-10-4-2-3-5-13(10)21(19,20)14(6-11(17)8-15)7-12(18)9-16/h2-5,11-12,15-18H,6-9H2,1H3

    InChI Key

    CQNWNLLYPUAMQY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1S(=O)(=O)N(CC(CO)O)CC(CO)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.